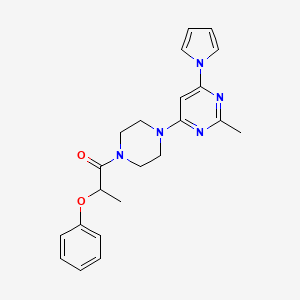
(2-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine dihydrochloride” is a chemical compound with the molecular weight of 260.17 . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole compounds, including “(2-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine dihydrochloride”, can be synthesized through various methods . For example, one method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The InChI code for this compound is1S/C11H13N3.2ClH/c12-7-10-3-1-2-4-11(10)8-14-6-5-13-9-14;;/h1-6,9H,7-8,12H2;2*1H . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms in the molecule. Physical And Chemical Properties Analysis
“(2-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine dihydrochloride” is a white or colorless solid . It is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Imidazole Compounds in Pharmacological Research
Metformin and Imidazole Derivatives : Studies have explored the interaction between metformin and reactive compounds like Methylglyoxal, leading to the formation of novel imidazole derivatives. These interactions are significant for understanding the pharmacological actions of metformin, particularly its role in scavenging reactive compounds and potentially mitigating complications in type-2 diabetes mellitus. This highlights the utility of imidazole derivatives in pharmacological research, especially in the context of drug reactions and metabolite analysis (Kinsky et al., 2016).
Toxicology and Safety Profiles
Imidacloprid Toxicity Studies : Research on imidacloprid, an imidazole derivative, has contributed to the understanding of its toxicity profile in humans. These studies are crucial for assessing the safety of chemical compounds, their mechanism of action on the central nervous system, and the clinical manifestations of toxicity, providing a foundation for safe therapeutic and agricultural use. Such research underscores the importance of toxicological evaluations for compounds with structural similarities to “(2-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine dihydrochloride” (Shadnia & Moghaddam, 2008).
Potential Therapeutic Applications
Imidazole Derivatives in Cardiology : The hemodynamic effects of specific imidazole derivatives have been investigated for their potential therapeutic applications in cardiology, such as in the treatment of acute myocardial infarction and heart failure. These studies demonstrate the diverse pharmacological activities of imidazole compounds and their potential for development into therapeutic agents (Nebel, Sabin, & Surawitzki, 1981).
Zukünftige Richtungen
While specific future directions for “(2-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine dihydrochloride” are not mentioned, imidazole compounds have been highlighted for their potential applications in the development of new drugs . Their broad range of chemical and biological properties make them an important synthon in drug development .
Eigenschaften
IUPAC Name |
[2-(2-methylimidazol-1-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12;;/h2-7H,8,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCNZKLPQIJQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride | |
CAS RN |
1803591-83-4 |
Source


|
| Record name | [2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2827090.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2827094.png)


![2-[3-Methyl-5-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2827100.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2827101.png)


![1-{4-[(3-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2827108.png)



